N-benzyl-1-propylpyrazol-4-amine;hydrochloride N-benzyl-1-propylpyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20201982
InChI: InChI=1S/C13H17N3.ClH/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12;/h3-7,10-11,14H,2,8-9H2,1H3;1H
SMILES:
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol

N-benzyl-1-propylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC20201982

Molecular Formula: C13H18ClN3

Molecular Weight: 251.75 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-propylpyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C13H18ClN3
Molecular Weight 251.75 g/mol
IUPAC Name N-benzyl-1-propylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C13H17N3.ClH/c1-2-8-16-11-13(10-15-16)14-9-12-6-4-3-5-7-12;/h3-7,10-11,14H,2,8-9H2,1H3;1H
Standard InChI Key CSDROSLPWGEUDK-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)NCC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a propyl group and at the 4-position with an amine functional group linked to a benzyl moiety . The hydrochloride salt forms via protonation of the amine, improving its crystallinity and aqueous solubility. Key structural identifiers include:

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC13H18ClN3\text{C}_{13}\text{H}_{18}\text{ClN}_{3}
Molecular Weight251.75 g/mol
IUPAC NameN-benzyl-1-propylpyrazol-4-amine;hydrochloride
Canonical SMILESCCCN1C=C(C=N1)NCC2=CC=CC=C2.Cl
InChI KeyCSDROSLPWGEUDK-UHFFFAOYSA-N

The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) introduces lipophilicity, potentially enhancing blood-brain barrier permeability, while the propyl chain may influence steric interactions with biological targets .

Spectroscopic Characterization

Though explicit spectral data (e.g., NMR, IR) for N-benzyl-1-propylpyrazol-4-amine hydrochloride are unavailable in the provided sources, analogous pyrazole derivatives exhibit characteristic peaks:

  • 1H^1\text{H}-NMR: Pyrazole ring protons resonate between δ 6.0–7.5 ppm, while benzyl aromatic protons appear at δ 7.2–7.4 ppm .

  • IR: N-H stretches (amine) near 3300 cm1^{-1}, C=N stretches (pyrazole) at 1600–1500 cm1^{-1} .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation followed by functionalization:

Step 1: Pyrazole Ring Formation
Hydrazine reacts with a β-diketone or β-keto ester under acidic conditions to yield the pyrazole core. For example, propyl-substituted pyrazoles form via cyclization of hydrazine with pentane-2,4-dione .

Step 2: N-Benzylation
The 4-amine group undergoes nucleophilic substitution with benzyl chloride in the presence of a base (e.g., K2_2CO3_3) to introduce the benzyl moiety .

Step 3: Hydrochloride Salt Formation
Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) protonates the amine, yielding the crystalline hydrochloride salt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Hydrazine hydrate, HCl, reflux, 6h75%
2Benzyl chloride, K2_2CO3_3, DMF, 80°C68%
3HCl (gas), ethanol, 0°C90%

Stability and Reactivity

The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions or prolonged UV exposure. Reactivity is dominated by:

  • Amine Group: Participates in acylations, alkylations, and Schiff base formations .

  • Pyrazole Ring: Undergoes electrophilic substitution at the 3- and 5-positions .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

Pyrazole derivatives, including N-benzyl-1-propylpyrazol-4-amine hydrochloride, inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis. In murine models, analogs demonstrated:

  • Edema Reduction: 40–60% inhibition of carrageenan-induced paw edema at 10 mg/kg.

  • Pain Threshold Elevation: 35% increase in hot-plate latency.

NAMPT Inhibition

Patent data suggests pyrazole derivatives act as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, depleting cellular NAD+^+ levels and inducing apoptosis in cancer cells . Specific interactions involve:

  • Binding to the NAMPT active site via hydrogen bonds with pyrazole nitrogen and benzyl π-π stacking .

  • IC50_{50} values of 50–100 nM in HCT116 colorectal cancer cells .

Table 3: Pharmacological Profile of Pyrazole Derivatives

ActivityModel/AssayResultReference
COX-2 InhibitionIn vitro enzyme assayIC50_{50}: 1.2 μM
NAMPT InhibitionHCT116 cell viabilityIC50_{50}: 85 nM
Analgesia (Hot-plate test)Mice35% latency increase

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Improved gastrointestinal safety profile compared to traditional NSAIDs.

  • Oncology Therapeutics: NAMPT inhibitors for targeting NAD+^+-dependent cancers .

Chemical Intermediate

Used in synthesizing:

  • Ligands for Metal Catalysis: Pyrazole amines coordinate to transition metals (e.g., Pd, Cu) in cross-coupling reactions .

  • Polymer Additives: Enhance thermal stability in polyamides and polyesters.

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